Fingolimod hydrochloride

Catalog No.
S515609
CAS No.
162359-56-0
M.F
C19H34ClNO2
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fingolimod hydrochloride

CAS Number

162359-56-0

Product Name

Fingolimod hydrochloride

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride

Molecular Formula

C19H34ClNO2

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride; fingolimod; fingolimod hydrochloride; FTY 720; FTY-720; FTY720; Gilenia; gilenya

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl

Description

The exact mass of the compound Fingolimod hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Sphingosine. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding mechanisms of action in MS

    Fingolimod's precise mechanism in treating MS is still being elucidated. Research is ongoing to understand how it modulates the immune system and its impact on the nervous system in MS patients [].

  • Potential for other neurological conditions

    Due to its immunomodulatory properties, fingolimod is being explored as a treatment for other neurological conditions like neuromyelitis optica spectrum disorder (NMOSD) and even Alzheimer's disease. Studies are investigating its ability to regulate immune responses relevant to these conditions [, ].

  • Transplant rejection

    Fingolimod's ability to suppress the immune system is also being examined in the context of organ transplantation. Research is underway to determine its effectiveness in preventing organ rejection after transplants [].

  • Cancer research

    Fingolimod's potential role in cancer is another area of active research. Studies are exploring its ability to target specific pathways involved in tumor growth and survival [].

Fingolimod hydrochloride is a synthetic compound and a sphingosine-1-phosphate receptor modulator, primarily used in the treatment of multiple sclerosis. It acts by sequestering lymphocytes in lymph nodes, thereby preventing them from migrating to the central nervous system and contributing to autoimmune responses. The compound is recognized for its ability to significantly reduce relapse rates in patients with relapsing forms of multiple sclerosis, making it a vital therapeutic option in neurology .

The chemical structure of fingolimod hydrochloride is defined by the molecular formula C19H33NO2HClC_{19}H_{33}NO_2\cdot HCl, with a molar mass of approximately 343.93 g/mol when considering the hydrochloride salt form. The compound appears as a white to practically white powder and exhibits good solubility in water and acidic conditions, which is advantageous for its formulation and administration .

Fingolimod hydrochloride acts as a sphingosine-1-phosphate receptor (S1PR) modulator, particularly targeting S1PR1 []. S1P plays a crucial role in regulating immune cell trafficking. Fingolimod binds to S1PR1 on lymphocytes, sequestering them in lymph nodes and preventing them from migrating to the central nervous system (CNS) []. This mechanism is believed to be beneficial in treating relapsing forms of multiple sclerosis (MS) by reducing inflammation and autoimmune attacks in the CNS.

Fingolimod hydrochloride can cause a variety of side effects, including:

  • Bradycardia (slow heart rate) []
  • Macular edema (swelling in the macula, a part of the eye) []
  • Lymphopenia (decreased lymphocyte count) []
  • Increased risk of infections []

Fingolimod hydrochloride is contraindicated in patients with certain pre-existing heart conditions and those with a history of macular edema [].

Data on Toxicity

Studies have shown that fingolimod hydrochloride can be teratogenic (causing birth defects) in animal models []. The recommended dosage needs to be strictly followed to minimize the risk of side effects.

During its synthesis and metabolism:

  • Reduction Reactions: Fingolimod is synthesized through several reduction steps, converting nitro groups to amines and forming the final hydrochloride salt .
  • Salt Formation: The final step involves the reaction of the reduced compound with hydrochloric acid to yield fingolimod hydrochloride .
  • Phosphorylation: In vivo, fingolimod is phosphorylated by sphingosine kinases, primarily sphingosine kinase 2, to form phospho-fingolimod, which is biologically active and responsible for its therapeutic effects .

Fingolimod hydrochloride functions as an immunomodulator by binding to sphingosine-1-phosphate receptors. Its primary biological activity includes:

  • Lymphocyte Sequestration: By activating these receptors, fingolimod promotes the internalization of lymphocytes within lymph nodes, reducing their circulation in the bloodstream and preventing them from entering the central nervous system .
  • Reduction of Autoimmune Responses: This mechanism significantly decreases the frequency of relapses in multiple sclerosis patients by limiting inflammatory responses that lead to neural damage .

The synthesis of fingolimod hydrochloride has been documented through various methods, emphasizing efficiency and cost-effectiveness:

  • Seven-Step Synthesis Route: A notable method involves starting from octanophenone and undergoing several reactions including Friedel-Crafts acylation, nucleophilic substitution, and reductions to achieve high yields (approximately 58%) with minimal impurities .
  • Alternative Synthetic Routes: Other methods utilize different reagents and conditions to optimize yield and purity. For instance, a method using palladium on carbon for hydrogenation has been reported .
  • Environmental Considerations: Many synthesis routes prioritize environmentally friendly reagents and conditions, aiming for lower pollution during production processes .

Fingolimod hydrochloride is primarily applied in:

  • Multiple Sclerosis Treatment: It is approved for use in treating relapsing forms of multiple sclerosis, demonstrating efficacy in reducing relapse rates and delaying disability progression .
  • Chronic Inflammatory Demyelinating Polyneuropathy: There are indications for potential use in other autoimmune conditions such as chronic inflammatory demyelinating polyneuropathy, although further studies are needed to confirm efficacy .

Fingolimod hydrochloride has been studied for its interactions with various biological systems:

  • Drug Interactions: It may interact with other immunosuppressants or medications affecting immune function, necessitating careful monitoring when prescribed alongside such drugs.
  • Metabolic Pathways: The drug's metabolism involves liver enzymes, particularly those from the cytochrome P450 family, which can be influenced by other medications that induce or inhibit these enzymes .

Fingolimod hydrochloride shares structural and functional similarities with several other compounds used in treating autoimmune diseases. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
MyriocinSphingosine analogue; inhibits sphingosine biosynthesisNatural product derived from fungi
SiponimodSphingosine-1-phosphate receptor modulatorMore selective for S1P receptors; used for multiple sclerosis
OzanimodSphingosine-1-phosphate receptor modulatorApproved for ulcerative colitis; different receptor selectivity
NatalizumabMonoclonal antibody against alpha-4 integrinTargets adhesion molecules; used for multiple sclerosis

Uniqueness of Fingolimod Hydrochloride:
Fingolimod's unique feature lies in its dual action as both an unphosphorylated compound that has immunomodulatory effects and as a phosphorylated metabolite that actively sequesters lymphocytes via specific receptor modulation. This duality enhances its therapeutic profile compared to other similar compounds that may not exhibit this level of versatility in action .

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

343.2278070 g/mol

Monoisotopic Mass

343.2278070 g/mol

Heavy Atom Count

23

UNII

G926EC510T

Related CAS

162359-56-0 (HCl) 162359-55-9 (free base)

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 107 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 106 of 107 companies with hazard statement code(s):;
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (11.32%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (10.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (84.91%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gilenya is indicated as single disease modifying therapy in highly active relapsing remitting multiple sclerosis for the following groups of adult patients and paediatric patients aged 10 years and older: Patients with highly active disease despite a full and adequate course of treatment with at least one disease modifying therapy (for exceptions and information about washout periods see sections 4. 4 and 5. 1). orPatients with rapidly evolving severe relapsing remitting multiple sclerosis defined by 2 or more disabling relapses in one year, and with 1 or more Gadolinium enhancing lesions on brain MRI or a significant increase in T2 lesion load as compared to a previous recent MRI.

Pharmacology

Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).

MeSH Pharmacological Classification

Immunosuppressive Agents

ATC Code

L04AA27

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Sphingolipid
S1PR1 [HSA:1901] [KO:K04288]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

162359-56-0

Wikipedia

Fingolimod hydrochloride

FDA Medication Guides

Gilenya
Fingolimod Hydrochloride
CAPSULE;ORAL
NOVARTIS
08/10/2023

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Thomas K, Proschmann U, Ziemssen T. Fingolimod hydrochloride for the treatment of relapsing remitting multiple sclerosis. Expert Opin Pharmacother. 2017;18(15):1649‐1660. doi:10.1080/14656566.2017.1373093
2: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014;13(7):989‐998. doi:10.1517/14740338.2014.920820
3: Tamakuwala M, Ratna W, Joshi A, Stagni G. Fingolimod hydrochloride gel shows promising therapeutic effects in a mouse model of atopic dermatitis. J Pharm Pharmacol. 2016;68(10):1268‐1277. doi:10.1111/jphp.12588
4: Tamakuwala M, Stagni G. Fingolimod Hydrochloride Gel for Dermatological Applications: Optimization of Formulation Strength and Effect of Colloidal Oatmeal (Aveeno®) as Penetration Enhancer. AAPS PharmSciTech. 2016;17(4):907‐914. doi:10.1208/s12249-015-0415-9
5: Chiba K, Yoshii N. Nihon Yakurigaku Zasshi. 2012;139(6):265‐274. doi:10.1254/fpj.139.265
6: Hussar DA, Zimmerman DE. New drugs: dabigatran etexilate mesylate, fingolimod hydrochloride, and ulipristal acetate. J Am Pharm Assoc (2003). 2011;51(1):122‐126. doi:10.1331/JAPhA.2011.11506
7: Wang JR, Li S, Zhu B, Mei X. Insight into the conformational polymorph transformation of a block-buster multiple sclerosis drug fingolimod hydrochloride (FTY 720). J Pharm Biomed Anal. 2015;109:45‐51. doi:10.1016/j.jpba.2015.02.018
8: Swain J, Mohapatra M, Borkar SR, Aidhen IS, Mishra AK. Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. Phys Chem Chem Phys. 2013;15(41):17962‐17970. doi:10.1039/c3cp53148a
9: Chitnis T, Arnold DL, Banwell B, et al. Trial of Fingolimod versus Interferon Beta-1a in Pediatric Multiple Sclerosis. N Engl J Med. 2018;379(11):1017‐1027. doi:10.1056/NEJMoa1800149
10: Mandal P, Gupta A, Fusi-Rubiano W, Keane PA, Yang Y. Fingolimod: therapeutic mechanisms and ocular adverse effects. Eye (Lond). 2017;31(2):232‐240. doi:10.1038/eye.2016.258

Explore Compound Types